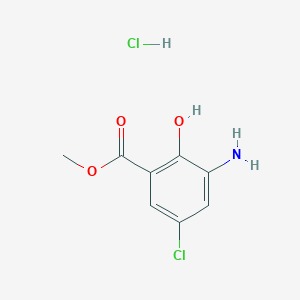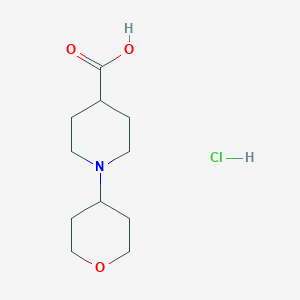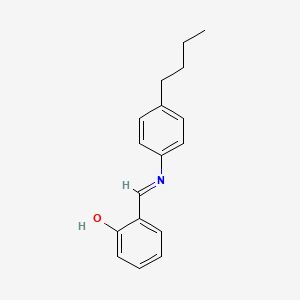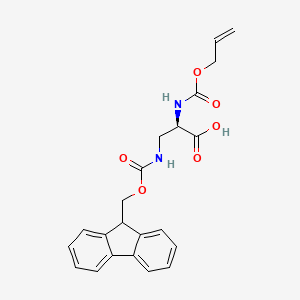
2-(4-t-Butylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-t-Butylphenyl)phenol, 95%, is a chemical compound belonging to the class of phenol compounds, which are compounds containing a hydroxyl group bonded to an aromatic hydrocarbon group. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 241°C. It is soluble in most organic solvents and has a molecular weight of 218.3 g/mol. This compound is used in a variety of applications, including scientific research, synthesis, and drug development.
Wirkmechanismus
2-(4-t-Butylphenyl)phenol, 95%, has been studied for its potential biological activity. It has been found to act as an antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes such as regulation of mood, appetite, and sleep. It has also been found to act as an agonist of the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
2-(4-t-Butylphenyl)phenol, 95%, has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antidepressant effects. It has also been found to have anxiolytic, sedative, and anticonvulsant effects. Additionally, it has been found to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-t-Butylphenyl)phenol, 95%, in laboratory experiments has several advantages. This compound is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. Due to its low solubility in water, it is not suitable for use in aqueous solutions. Additionally, its low volatility limits its use in certain experiments.
Zukünftige Richtungen
The future of 2-(4-t-Butylphenyl)phenol, 95%, is promising. Future research will focus on further elucidating its biochemical and physiological effects and exploring its potential applications in drug development and other areas. Additionally, research will focus on improving the synthesis of this compound, as well as its solubility and volatility. Finally, research will focus on exploring its potential synergistic effects with other compounds.
Synthesemethoden
2-(4-t-Butylphenyl)phenol, 95%, can be synthesized by the reaction of 4-t-butylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80°C for 2-3 hours. The resulting product is then cooled and filtered to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-t-Butylphenyl)phenol, 95%, is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological effects. It is also used in the synthesis of other compounds, such as polymers, resins, and surfactants.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZNJXCALTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431852 |
Source


|
| Record name | 2-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893738-04-0 |
Source


|
| Record name | 2-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)





![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)





